

# Unveiling Stachartone A: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Stachartone A

Cat. No.: B15596076

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[City, State] – December 2, 2025 – **Stachartone A** (CAS Number 2209109-64-6), a phenylspirodrimane derivative isolated from the fungus *Stachybotrys chartarum*, presents a compelling subject for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties and biological activities, based on currently available scientific literature.

## Chemical and Physical Properties

**Stachartone A** is a complex natural product with the molecular formula  $C_{46}H_{62}O_9$  and a molecular weight of 759.0 g/mol <sup>[1]</sup> It belongs to the class of phenylspirodrimanes, which are characterized by a spiro-fused drimane sesquiterpenoid and a substituted benzene ring. The compound is typically isolated as a powder.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Stachartone A**

Property	Value	Reference
CAS Number	2209109-64-6	[1]
Molecular Formula	C46H62O9	[1]
Molecular Weight	759.0 g/mol	[1]
Appearance	Powder	[1]
Purity	≥98% (as commercially available)	[1]

## Biological Activity and Cytotoxicity

Detailed biological activity data for **Stachartone A** is limited in the public domain. However, related phenylspirodrimane derivatives isolated from *Stachybotrys chartarum* have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.

One key study on novel phenylspirodrimane derivatives, stachybochartins A–G, isolated from an endophytic *Stachybotrys chartarum*, provides insights into the potential bioactivity of this class of compounds. While this study does not explicitly name **Stachartone A**, the findings offer a valuable proxy for its potential cytotoxic effects.

The stachybochartins were evaluated for their cytotoxic activities against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer), U-2OS (osteosarcoma), and MCF-7 (breast cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxic Activity of Stachybochartins A-G and Known Analogues (IC<sub>50</sub> in μM)\*

Compound	MDA-MB-231	U-2OS	MCF-7
Stachybochartin A	10.3 ± 1.1	8.5 ± 0.9	> 50
Stachybochartin B	12.7 ± 1.5	11.2 ± 1.3	> 50
Stachybochartin C	6.8 ± 0.7	4.5 ± 0.5	> 50
Stachybochartin D	21.7 ± 2.3	18.9 ± 2.1	> 50
Stachybochartin E	> 50	> 50	> 50
Stachybochartin F	> 50	> 50	> 50
Stachybochartin G	8.2 ± 0.9	6.1 ± 0.7	> 50
Doxorubicin (Positive Control)	0.8 ± 0.1	0.5 ± 0.1	1.2 ± 0.2

\*Data extracted from a study on stachybochartins, which are structurally related to **Stachartone A**. The direct cytotoxic activity of **Stachartone A** has not been reported in the reviewed literature.

## Experimental Protocols

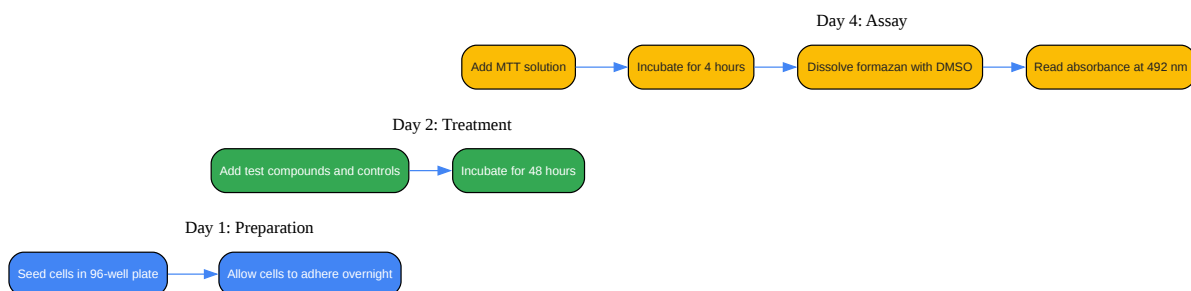
The following is a detailed methodology for the cytotoxicity assessment of phenylspirodrimane derivatives, as adapted from the study on stachybochartins. This protocol can serve as a template for the evaluation of **Stachartone A**.

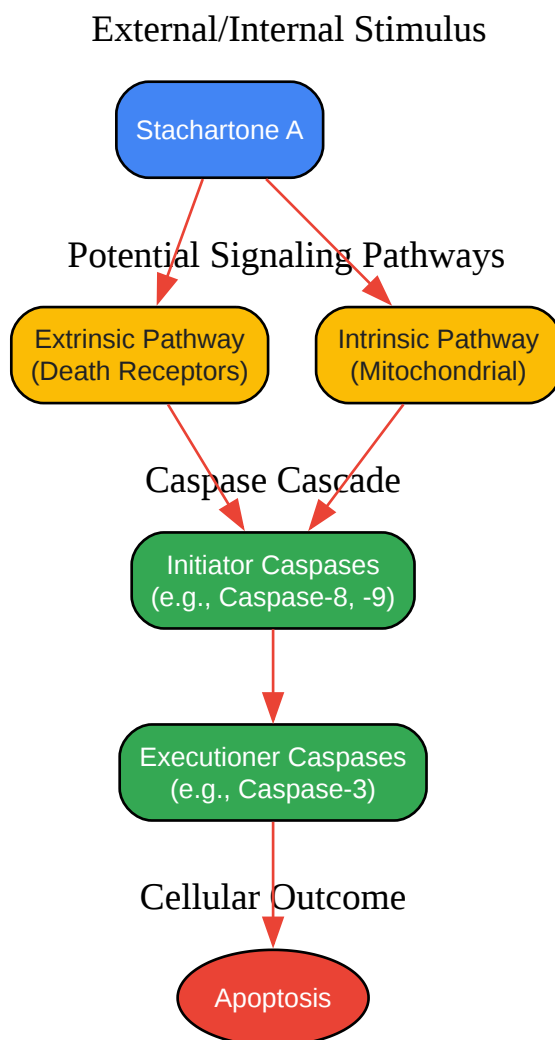
## Cell Culture and Reagents

- Cell Lines: MDA-MB-231, U-2OS, and MCF-7 human cancer cell lines.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubation Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Doxorubicin.

## MTT Assay for Cytotoxicity

- **Cell Seeding:** Cells were seeded into 96-well plates at a density of  $5 \times 10^3$  cells per well and allowed to adhere overnight.
- **Compound Treatment:** The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (e.g., stachybochartins) or the positive control (doxorubicin). A vehicle control (DMSO) was also included.
- **Incubation:** The plates were incubated for 48 hours under standard cell culture conditions.
- **MTT Addition:** After the incubation period, 20  $\mu$ L of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium containing MTT was then removed, and 150  $\mu$ L of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 492 nm using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC<sub>50</sub>) values were calculated from the dose-response curves.





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## References

- 1. [pubs.rsc.org](https://pubs.rsc.org) [[pubs.rsc.org](https://pubs.rsc.org)]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)